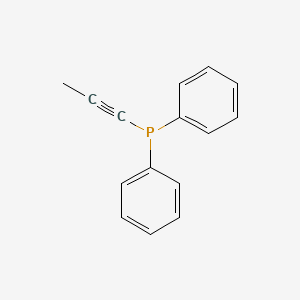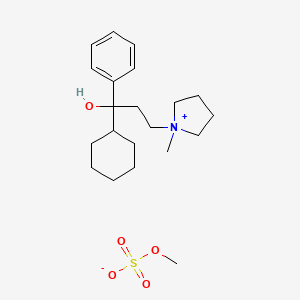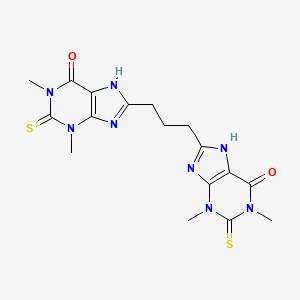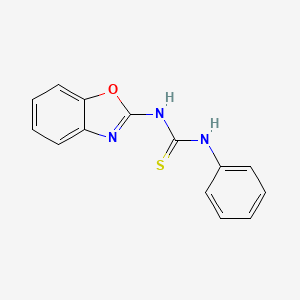![molecular formula C21H26O3 B14723693 1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate CAS No. 5436-63-5](/img/structure/B14723693.png)
1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate is a chemical compound with the molecular formula C21H26O3 It is known for its unique structure, which includes a phenylacetate group attached to a propan-2-yl group, which is further connected to a butan-2-yl substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate typically involves the esterification of phenylacetic acid with 1-[2-(butan-2-yl)phenoxy]propan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate involves its interaction with specific molecular targets. The phenylacetate group can interact with enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Butan-2-yl)phenoxy]propan-2-yl pentanoate
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
Uniqueness
1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylacetate group with a butan-2-yl substituted phenoxy group makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
5436-63-5 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(2-butan-2-ylphenoxy)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C21H26O3/c1-4-16(2)19-12-8-9-13-20(19)23-15-17(3)24-21(22)14-18-10-6-5-7-11-18/h5-13,16-17H,4,14-15H2,1-3H3 |
InChI Key |
FCAYWXFELFRLKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(C)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


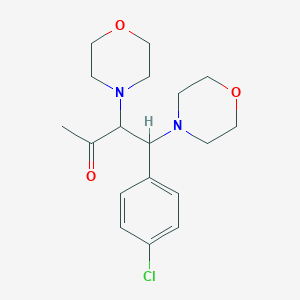

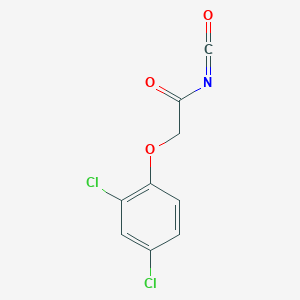
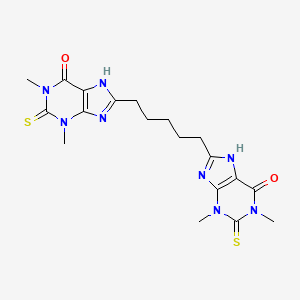
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
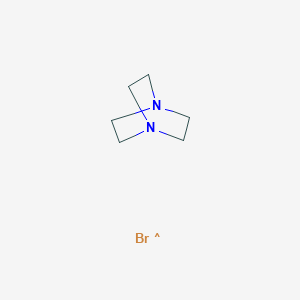

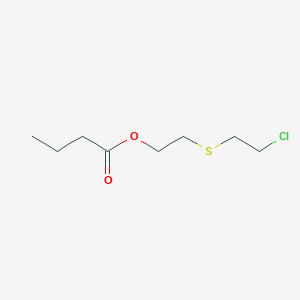
![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
